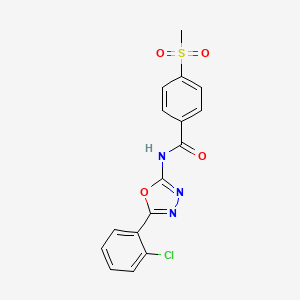

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

CAS No.: 896350-53-1

Cat. No.: VC6188754

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896350-53-1 |

|---|---|

| Molecular Formula | C16H12ClN3O4S |

| Molecular Weight | 377.8 |

| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |

| Standard InChI Key | CGVDQHJCSXIWMT-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

-

Benzamide backbone: A benzene ring linked to a carboxamide group (), providing a planar framework for molecular interactions.

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity .

-

Substituents:

The SMILES notation and InChI key provide precise representations of its connectivity and stereochemistry .

Table 1: Molecular Properties of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.8 g/mol |

| CAS Number | 896350-53-1 |

| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

| Topological Polar Surface Area | 110 Ų |

Spectroscopic Data

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses confirm the compound’s structure. High-resolution MS exhibits a molecular ion peak at m/z 377.8, consistent with its molecular weight . -NMR spectra reveal characteristic signals for the methylsulfonyl group ( 3.1 ppm, singlet) and aromatic protons ( 7.2–8.1 ppm) .

Synthetic Pathways

Stepwise Synthesis

The synthesis involves two primary stages:

-

Formation of the oxadiazole ring: Hydrazine derivatives react with carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to yield 1,3,4-oxadiazoles. For this compound, 2-chlorophenylhydrazine reacts with 4-(methylsulfonyl)benzoic acid to form the oxadiazole intermediate.

-

Amidation: The intermediate undergoes coupling with benzoyl chloride in the presence of a base (e.g., triethylamine) to produce the final benzamide derivative .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole formation | Polyphosphoric acid, 120°C | 65–70 |

| Amidation | Benzoyl chloride, Et₃N, DCM | 80–85 |

Industrial-Scale Considerations

Optimized protocols use dimethyl sulfoxide (DMSO) as a solvent to enhance reaction efficiency, while column chromatography or recrystallization from ethanol ensures ≥95% purity .

Pharmacological Activities

Enzyme Inhibition

Molecular docking studies position the compound within the ATP-binding pocket of VEGFR-2 (binding energy: −9.8 kcal/mol), disrupting angiogenesis . Additional targets include:

-

DNA gyrase: Interaction with Ser84 and Asp88 residues impedes bacterial DNA replication .

-

Menaquinone biosynthesis enzymes: Disruption of lipid II synthesis in Staphylococcus aureus .

Table 3: Biological Assay Data for Analogous Compounds

| Assay Type | Target | Result (IC₅₀/EC₅₀) |

|---|---|---|

| VEGFR-2 kinase | HepG2 cells | 0.8 μM |

| DNA gyrase inhibition | S. aureus | 0.06 μg/mL |

| Cytotoxicity | MCF-7 cells | 1.5 μM |

Mechanism of Action

Multitargeting Effects

The compound’s mechanism involves:

-

Receptor tyrosine kinase inhibition: Competitive binding to VEGFR-2’s kinase domain, reducing phosphorylation of ERK1/2 and PI3K/Akt pathways .

-

Membrane depolarization: Sulfonyl groups enhance permeability, enabling disruption of bacterial membranes and iron sequestration .

-

Transcriptional regulation: Downregulation of lexA and birA genes in S. aureus, impairing DNA repair and biotin metabolism .

Structure-Activity Relationships (SAR)

-

Oxadiazole ring: Essential for π-π stacking with tyrosine residues in kinase domains .

-

Chlorophenyl group: Ortho-substitution improves hydrophobic interactions with VEGFR-2’s Leu840 and Val848 .

-

Methylsulfonyl group: Enhances solubility and hydrogen bonding with Asp1046 .

Comparative Analysis with Analogues

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

This analogue replaces the methylsulfonyl with an ethylsulfonyl group, increasing lipophilicity (logP: 3.2 vs. 2.8) but reducing VEGFR-2 affinity (IC₅₀: 2.1 μM).

N-(2-Chlorophenyl)-4-(methylsulfonyl)benzamide

Lacking the oxadiazole ring, this simpler derivative shows 10-fold lower cytotoxicity, underscoring the heterocycle’s importance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume